molecular formula C10H19NO3 B14890092 Methyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate

Methyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate

Cat. No.: B14890092
M. Wt: 201.26 g/mol
InChI Key: GAVADYDSIYXWMR-UHFFFAOYSA-N
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Description

Methyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate is an organic compound with the molecular formula C9H17NO3. It is a derivative of hexanoic acid and features an amino group and a keto group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate typically involves the condensation of 5-methylhexanoic acid with an amino acid derivative under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Methyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate involves its interaction with specific molecular targets and pathways. The compound’s amino and keto groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid
  • 3-(Carbamoylmethyl)-5-methylhexanoic acid

Uniqueness

Methyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

methyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate

InChI

InChI=1S/C10H19NO3/c1-7(2)4-8(5-9(11)12)6-10(13)14-3/h7-8H,4-6H2,1-3H3,(H2,11,12)

InChI Key

GAVADYDSIYXWMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)N)CC(=O)OC

Origin of Product

United States

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